molecular formula C16H14ClFN6O3 B279752 4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B279752
M. Wt: 392.77 g/mol
InChI Key: HINSVFMSVXDUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that is widely used in scientific research. This compound is also known as TAK-242 and has been studied for its potential therapeutic applications. In

Mechanism of Action

TAK-242 is a selective inhibitor of TLR4 signaling pathway, which is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), which are responsible for the systemic inflammatory response. TAK-242 binds to the intracellular domain of TLR4 and prevents its dimerization, which is required for downstream signaling. This leads to the inhibition of cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines in response to TLR4 activation. In vivo studies have shown that TAK-242 attenuates the systemic inflammatory response in animal models of sepsis and inflammation. TAK-242 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

TAK-242 has several advantages for lab experiments, including its selectivity for TLR4 signaling pathway, its ability to inhibit cytokine production, and its potential therapeutic applications in various diseases. However, there are also some limitations to using TAK-242 in lab experiments, including its multi-step synthesis process, its cost, and the potential for off-target effects.

Future Directions

There are several future directions for the study of TAK-242, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and administration regimens. Additionally, the use of TAK-242 in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications. Further research is needed to fully understand the potential of TAK-242 as a therapeutic agent.
In conclusion, TAK-242 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for TLR4 signaling pathway, ability to inhibit cytokine production, and potential therapeutic applications make it a promising candidate for further study. However, its multi-step synthesis process, cost, and potential for off-target effects are limitations that must be considered. Further research is needed to fully understand the potential of TAK-242 as a therapeutic agent.

Synthesis Methods

The synthesis of TAK-242 involves the reaction of 3,5-dimethyl-4-nitropyrazole with 3-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 4-chloropyrazole-5-carboxylic acid. The final product is obtained by the reaction of the resulting intermediate with 1-amino-1,2,3-triazole-4-carboxamide. The synthesis of TAK-242 is a multi-step process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

TAK-242 has been studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. In sepsis, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the systemic inflammatory response that can lead to organ failure and death. In cancer, TAK-242 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Toll-like receptor 4 (TLR4) signaling pathway.

Properties

Molecular Formula

C16H14ClFN6O3

Molecular Weight

392.77 g/mol

IUPAC Name

4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14ClFN6O3/c1-8-13(19-16(25)14-12(17)15(21-20-14)24(26)27)9(2)23(22-8)7-10-4-3-5-11(18)6-10/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21)

InChI Key

HINSVFMSVXDUTK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Origin of Product

United States

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